molecular formula C8H13NO2 B1381383 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol CAS No. 1566151-00-5

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol

Cat. No.: B1381383
CAS No.: 1566151-00-5
M. Wt: 155.19 g/mol
InChI Key: OMWJUISCNXFRFS-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol typically involves the reaction of ethylamine with a suitable precursor to form the oxazole ring, followed by the introduction of the propanol group. One common method involves the cyclization of a β-keto ester with ethylamine under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-ol
  • 3-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
  • 3-(3-Isopropyl-1,2-oxazol-5-yl)propan-1-ol

Uniqueness

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is unique due to the presence of the ethyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJUISCNXFRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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